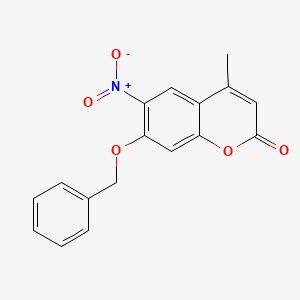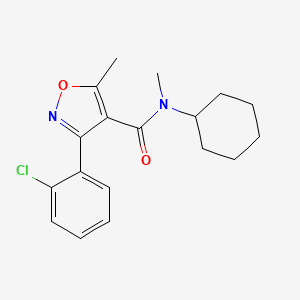![molecular formula C12H14N2O2 B5649577 4-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5649577.png)
4-[(3-methyl-2-butenoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methyl-2-butenoyl)amino]benzamide, also known as MABA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a derivative of 4-aminobenzamide and is synthesized using a specific method.
科学的研究の応用
4-[(3-methyl-2-butenoyl)amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-[(3-methyl-2-butenoyl)amino]benzamide is in the field of cancer research. 4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to inhibit the activity of PARP enzymes, which are involved in DNA repair mechanisms. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells.
作用機序
4-[(3-methyl-2-butenoyl)amino]benzamide inhibits the activity of PARP enzymes by binding to the catalytic domain of the enzyme. This binding prevents the PARP enzyme from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately inducing cell death.
Biochemical and Physiological Effects:
4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to induce cell death in cancer cells by inhibiting the activity of PARP enzymes. This inhibition leads to the accumulation of DNA damage, which triggers cell death pathways. 4-[(3-methyl-2-butenoyl)amino]benzamide has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation.
実験室実験の利点と制限
4-[(3-methyl-2-butenoyl)amino]benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized easily using a simple method. It has also been shown to have potent activity against cancer cells and inflammation. However, 4-[(3-methyl-2-butenoyl)amino]benzamide has some limitations for use in lab experiments. It is a relatively new compound, and its full range of activities and potential applications are still being explored. Additionally, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and in different disease models.
将来の方向性
There are several future directions for research on 4-[(3-methyl-2-butenoyl)amino]benzamide. One area of interest is the development of 4-[(3-methyl-2-butenoyl)amino]benzamide-based therapies for cancer treatment. 4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to have potent activity against cancer cells, and further research is needed to determine its efficacy in vivo. Another area of interest is the development of 4-[(3-methyl-2-butenoyl)amino]benzamide-based therapies for inflammatory diseases. 4-[(3-methyl-2-butenoyl)amino]benzamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, further research is needed to elucidate the mechanism of action of 4-[(3-methyl-2-butenoyl)amino]benzamide and its effects on different cell types and in different disease models. This will provide a better understanding of the compound's potential applications and limitations.
合成法
4-[(3-methyl-2-butenoyl)amino]benzamide is synthesized using a reaction between 4-aminobenzamide and 3-methyl-2-butenoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and results in the formation of 4-[(3-methyl-2-butenoyl)amino]benzamide as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
特性
IUPAC Name |
4-(3-methylbut-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)7-11(15)14-10-5-3-9(4-6-10)12(13)16/h3-7H,1-2H3,(H2,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAXTHLPKRCEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylbut-2-enoyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-methoxyphenyl)-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]-1H-1,2,3-benzotriazole](/img/structure/B5649503.png)
![(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5649526.png)
![4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole](/img/structure/B5649531.png)


![(3R*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5649546.png)
![methyl 1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-phenylpyrrolidine-3-carboxylate](/img/structure/B5649549.png)

![2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B5649561.png)
![3-{[(1S*,5R*)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methylphenol](/img/structure/B5649574.png)
![ethyl [2-(benzoylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B5649583.png)

![2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)
![methyl 4-{[(cyclopropylmethyl)(propyl)amino]methyl}benzoate](/img/structure/B5649597.png)